2-Benzyl-3-oxobutanoic acid

P2X3 receptor antagonist ion channel pharmacology pain research

2-Benzyl-3-oxobutanoic acid (CAS 2382-58-3), also known as 2-benzylacetoacetic acid, is a beta-keto acid derivative of acetoacetic acid characterized by a benzyl substituent at the alpha-carbon position. This structural modification distinguishes it from simpler 3-oxobutanoic acid analogs and confers unique reactivity in decarboxylation pathways and enzyme inhibition profiles.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 2382-58-3
Cat. No. B1625824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-oxobutanoic acid
CAS2382-58-3
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
InChIKeyWXRKHHZAGZHEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-oxobutanoic Acid (CAS 2382-58-3) – A Differentiated Acetoacetic Acid Derivative for Targeted Synthesis and Biochemical Profiling


2-Benzyl-3-oxobutanoic acid (CAS 2382-58-3), also known as 2-benzylacetoacetic acid, is a beta-keto acid derivative of acetoacetic acid characterized by a benzyl substituent at the alpha-carbon position . This structural modification distinguishes it from simpler 3-oxobutanoic acid analogs and confers unique reactivity in decarboxylation pathways and enzyme inhibition profiles [1]. The compound serves as a key intermediate in the synthesis of 4-phenyl-2-butanone derivatives and has been evaluated for antagonist activity against the P2X3 purinoceptor [2].

Why 2-Benzyl-3-oxobutanoic Acid (CAS 2382-58-3) Cannot Be Interchanged with Generic 3-Oxobutanoic Acid Derivatives in Critical Applications


Generic substitution of 2-benzyl-3-oxobutanoic acid with unsubstituted acetoacetic acid or benzyl acetoacetate esters (e.g., CAS 5396-89-4) is not scientifically valid due to fundamentally divergent chemical reactivity, biological target engagement, and metabolic fate. The alpha-benzyl group in 2-benzyl-3-oxobutanoic acid enables specific decarboxylation pathways to yield 4-phenyl-2-butanone, a transformation not possible with simple 3-oxobutanoic acid [1]. In biochemical assays, the compound exhibits distinct enzyme inhibition profiles—including activity against lipoxygenase and carboxylesterase—that are absent in non-benzylated analogs [2]. Furthermore, the compound has been specifically evaluated as a P2X3 receptor antagonist at 10 µM, a pharmacological property not shared by benzyl acetoacetate, which is primarily used as a flavoring agent [3]. Substitution with structurally related compounds lacking the alpha-benzyl substitution will result in loss of synthetic utility and altered biological activity.

Quantitative Evidence Guide: Verified Differentiation of 2-Benzyl-3-oxobutanoic Acid (CAS 2382-58-3) vs. Structural Analogs


P2X3 Purinoceptor Antagonist Activity: 2-Benzyl-3-oxobutanoic Acid Demonstrates Specific Target Engagement at 10 µM

2-Benzyl-3-oxobutanoic acid has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a concentration of 10 µM in Xenopus oocytes [1]. This specific target engagement is not reported for the structurally related ester benzyl acetoacetate (CAS 5396-89-4), which is primarily characterized as a flavor and fragrance ingredient with no documented P2X3 activity . The presence of the free carboxylic acid group in 2-benzyl-3-oxobutanoic acid, as opposed to the ester moiety in benzyl acetoacetate, is hypothesized to be critical for receptor interaction.

P2X3 receptor antagonist ion channel pharmacology pain research

Synthetic Utility: 2-Benzyl-3-oxobutanoic Acid as a Precursor to 4-Phenyl-2-butanone via Decarboxylation

2-Benzyl-3-oxobutanoic acid undergoes thermal decarboxylation to yield 4-phenyl-2-butanone, a transformation that is characteristic of beta-keto acids and is not accessible from acetoacetic acid itself or from benzyl acetoacetate without prior hydrolysis [1]. The benzyl group at the alpha-position directs the decarboxylation pathway, enabling the synthesis of benzyl-substituted ketones that are valuable intermediates in pharmaceutical and fragrance chemistry. This reactivity is quantitatively distinct from ethyl 2-benzylacetoacetate (CAS 620-79-1), which requires separate hydrolysis and decarboxylation steps to achieve the same transformation [2].

organic synthesis decarboxylation ketone synthesis

Enzyme Inhibition Profile: Lipoxygenase and Carboxylesterase Activity Reported for 2-Benzyl-3-oxobutanoic Acid

2-Benzyl-3-oxobutanoic acid has been reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While specific IC50 values are not provided in the accessible record, this multi-target inhibition profile distinguishes the compound from simpler 3-oxobutanoic acid derivatives, which lack the benzyl moiety necessary for enhanced enzyme binding [2]. The compound has also been evaluated for inhibition of human carboxylesterase 1, though quantitative data remains limited .

lipoxygenase inhibitor carboxylesterase inhibitor enzyme screening

Antioxidant Activity in Fats and Oils: 2-Benzyl-3-oxobutanoic Acid Demonstrates Functional Differentiation from Ester Analogs

2-Benzyl-3-oxobutanoic acid has been reported to serve as an antioxidant in fats and oils [1]. This property is attributed to the free carboxylic acid group and the benzylic position, which can donate hydrogen atoms to quench lipid peroxyl radicals. In contrast, the corresponding ester benzyl acetoacetate (CAS 5396-89-4) is primarily used as a flavoring agent and does not exhibit significant antioxidant activity due to the absence of the free carboxylic acid moiety . Quantitative antioxidant data (e.g., IC50 in DPPH or ABTS assays) is not available in the accessible records, limiting the strength of this differentiation.

antioxidant lipid peroxidation food chemistry

High-Value Application Scenarios for 2-Benzyl-3-oxobutanoic Acid (CAS 2382-58-3) Based on Differentiated Evidence


Purinergic Signaling Research: P2X3 Receptor Antagonist Screening

2-Benzyl-3-oxobutanoic acid is suitable for use as a tool compound in P2X3 receptor antagonist screening assays. The compound has been specifically evaluated for antagonist activity at 10 µM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. Researchers investigating purinergic signaling in pain pathways or neuroinflammation can utilize this compound as a reference antagonist, noting that its activity profile is distinct from ester analogs like benzyl acetoacetate, which lack documented P2X3 interaction.

Synthetic Intermediate for 4-Phenyl-2-butanone and Benzyl-Substituted Ketones

The compound serves as a direct precursor to 4-phenyl-2-butanone via thermal decarboxylation, offering a one-step synthetic route compared to the two-step sequence required with ethyl 2-benzylacetoacetate [1]. This efficiency advantage is relevant for process chemistry in pharmaceutical intermediate manufacturing and fragrance synthesis. The decarboxylation proceeds under reflux conditions to yield the desired ketone [2].

Lipoxygenase Inhibition Studies in Inflammation Models

2-Benzyl-3-oxobutanoic acid has been reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This activity makes the compound a candidate for studying leukotriene biosynthesis pathways in inflammatory disease models. While quantitative IC50 data is not publicly available, the compound's multi-target enzyme inhibition profile (including carboxylesterase and cyclooxygenase) distinguishes it from non-benzylated 3-oxobutanoic acid derivatives [2].

Antioxidant Screening in Lipid Peroxidation Assays

The compound has documented antioxidant activity in fats and oils [1]. This property, attributed to the free carboxylic acid group, differentiates it from benzyl acetoacetate, which lacks antioxidant functionality. Researchers investigating lipid peroxidation mechanisms or developing antioxidant additives for food and industrial applications may find 2-benzyl-3-oxobutanoic acid useful as a comparator compound or lead structure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-3-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.